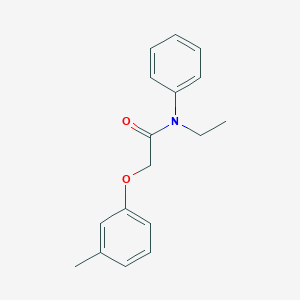
N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide, also known as metolachlor, is a widely used herbicide that belongs to the chloroacetamide family. It is used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, peanuts, and cotton. Metolachlor is a selective herbicide, which means it only affects certain types of plants and does not harm others. In
科学的研究の応用
Metolachlor has been widely used in agriculture for over three decades, but its scientific research applications extend beyond herbicidal properties. It has been studied for its potential as a drug delivery system, as it can be formulated into nanoparticles that can encapsulate drugs and enhance their bioavailability. Metolachlor nanoparticles have also been investigated for their potential as a targeted cancer therapy, as they can selectively target cancer cells and release the drug payload.
作用機序
Metolachlor works by inhibiting the growth of weeds through interference with the synthesis of fatty acids, which are essential for the growth and development of plants. It specifically targets the very long-chain fatty acid elongase (VLCFAE) enzyme, which is responsible for the elongation of fatty acids. By inhibiting VLCFAE, N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide disrupts the synthesis of fatty acids, leading to the death of the plant.
Biochemical and Physiological Effects:
Metolachlor has been shown to have low toxicity to mammals, birds, and aquatic organisms at recommended doses. However, it can have adverse effects on non-target organisms such as bees and earthworms. In humans, exposure to N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide can cause skin irritation, eye irritation, and respiratory problems. Long-term exposure to N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide has been associated with an increased risk of cancer.
実験室実験の利点と制限
Metolachlor is a widely used herbicide that is readily available and relatively inexpensive, making it a popular choice for lab experiments. Its selectivity for certain types of plants also makes it a useful tool for studying plant physiology and biochemistry. However, its potential toxicity to non-target organisms and its potential for environmental contamination should be taken into consideration when designing experiments.
将来の方向性
There are several future directions for research on N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide. One area of interest is the development of more environmentally friendly herbicides that can replace N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide and other chloroacetamide herbicides. Another area of research is the development of N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide-based drug delivery systems for targeted cancer therapy. Additionally, further studies are needed to understand the long-term effects of N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide exposure on human health and the environment.
合成法
Metolachlor is synthesized by reacting 2-chloro-N-(2-ethyl-6-methylphenyl) acetamide with phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl iodide to obtain N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide. The synthesis method of N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide has been extensively studied and optimized to ensure high yield and purity of the final product.
特性
製品名 |
N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC名 |
N-ethyl-2-(3-methylphenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C17H19NO2/c1-3-18(15-9-5-4-6-10-15)17(19)13-20-16-11-7-8-14(2)12-16/h4-12H,3,13H2,1-2H3 |
InChIキー |
BFLVDQKFVRPMMK-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=CC=CC(=C2)C |
正規SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)

![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)





